MK-8245
Übersicht
Beschreibung
MK-8245 is a potent and liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), an enzyme that plays a crucial role in lipid metabolism. This compound has shown significant efficacy in treating metabolic disorders such as type II diabetes, dyslipidemia, and obesity . This compound is particularly notable for its high selectivity and potency, with an IC50 value of 1 nM for human SCD1 .
Wissenschaftliche Forschungsanwendungen
MK-8245 has a wide range of scientific research applications:
Wirkmechanismus
MK-8245 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase (SCD), an enzyme responsible for the desaturation of stearoyl-CoA to oleoyl-CoA . This inhibition leads to a decrease in the synthesis of monounsaturated fatty acids, which are crucial components of cellular membranes and signaling molecules . The compound’s liver-targeting properties are attributed to its recognition by organic anion transporting polypeptides (OATPs), which facilitate its selective uptake into liver cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
MK-8245 shows potency in both the rat enzyme and hepatocyte assay . There are no significant differences in potencies between the rat, mouse, and human SCD1 . It demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) .
Cellular Effects
This compound is effective at lowering glucose level . It can improve glucose clearance dose-dependently with ED50 value of 7mg/kg . In the chronic eDIO mouse study, this compound shows prevention of body weight gain with the maximally efficacious dose of 20 mg/kg bid based on body weight and liver triglyceride reduction .
Molecular Mechanism
This compound is developed as a liver-targeting SCD inhibitor . The molecular mechanism of this compound involves the inhibition of the SCD1 enzyme, which is involved in the biosynthesis of monounsaturated fatty acids . By inhibiting this enzyme, this compound can potentially alter lipid metabolism and improve metabolic diseases .
Temporal Effects in Laboratory Settings
It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .
Dosage Effects in Animal Models
It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway, specifically in the biosynthesis of monounsaturated fatty acids . It inhibits the SCD1 enzyme, which is responsible for the desaturation of fatty acids .
Transport and Distribution
This compound demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) . This suggests that this compound is transported and distributed within cells and tissues via these transporters .
Subcellular Localization
Given its liver-targeted tissue distribution profile, it is likely that this compound is localized within the liver cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK-8245 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a phenoxy piperidine isoxazole derivative, which is then further modified to include a tetrazole acetic acid moiety. This moiety is crucial for the compound’s liver-targeting properties .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MK-8245 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as bromine and fluorine . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide .
Major Products
The major products formed from the reactions involving this compound are typically derivatives that retain the core structure of the compound but with modifications to the functional groups. These derivatives are often tested for enhanced efficacy and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MK-8245 Trifluoroacetate: A derivative of this compound with similar inhibitory properties but different pharmacokinetic profiles.
Uniqueness
This compound stands out due to its high selectivity for liver tissue, which minimizes potential side effects in other organs. Its potent inhibition of SCD1 at nanomolar concentrations makes it a promising candidate for therapeutic applications in metabolic disorders .
Eigenschaften
IUPAC Name |
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEAABFSXKCSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145625 | |
Record name | MK-8245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1030612-90-8 | |
Record name | MK-8245 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-8245 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-8245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-8245 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.